4-Cyclopentyl-2-methyloxazol-5(4H)-one
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Overview
Description
4-Cyclopentyl-2-methyloxazol-5(4H)-one is a heterocyclic organic compound that features an oxazole ring substituted with a cyclopentyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclopentanone with an appropriate amine and a carboxylic acid derivative under dehydrating conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the oxazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the oxazole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-Cyclopentyl-2-methyloxazol-5(4H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent due to its structural similarity to other bioactive oxazole derivatives.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2-methyloxazol-5(4H)-one would depend on its specific interactions with molecular targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxazole derivatives such as:
- 4-Phenyl-2-methyloxazol-5(4H)-one
- 4-Benzyl-2-methyloxazol-5(4H)-one
- 4-Cyclohexyl-2-methyloxazol-5(4H)-one
Uniqueness
4-Cyclopentyl-2-methyloxazol-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The cyclopentyl group, in particular, might confer distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-cyclopentyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H13NO2/c1-6-10-8(9(11)12-6)7-4-2-3-5-7/h7-8H,2-5H2,1H3 |
InChI Key |
YFDOJXURKYNQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)C2CCCC2 |
Origin of Product |
United States |
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